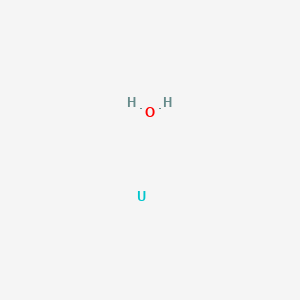
13-(Perylen-3-yl)tridecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(Perylen-3-yl)tridecanoic acid is an organic compound characterized by the presence of a perylene moiety attached to a tridecanoic acid chain This compound is of interest due to its unique structural properties, which combine the aromaticity of perylene with the fatty acid chain of tridecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Perylen-3-yl)tridecanoic acid typically involves the attachment of a perylene derivative to a tridecanoic acid chain. One common method involves the use of a perylene derivative, such as perylene-3-carboxylic acid, which is then reacted with a tridecanoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
13-(Perylen-3-yl)tridecanoic acid can undergo various chemical reactions, including:
Oxidation: The perylene moiety can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the perylene ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the perylene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the perylene moiety can lead to the formation of perylenequinones, while reduction can yield perylene diols.
Aplicaciones Científicas De Investigación
13-(Perylen-3-yl)tridecanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 13-(Perylen-3-yl)tridecanoic acid involves its interaction with molecular targets, such as lipid membranes and proteins. The perylene moiety can insert into lipid bilayers, affecting membrane fluidity and dynamics. Additionally, the compound can interact with specific proteins, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Tridecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the perylene moiety.
Perylene-3-carboxylic acid: Contains the perylene moiety but lacks the tridecanoic acid chain.
Uniqueness
13-(Perylen-3-yl)tridecanoic acid is unique due to its combination of a perylene moiety and a tridecanoic acid chain. This dual functionality allows it to interact with both aromatic systems and lipid environments, making it versatile for various applications.
Propiedades
Número CAS |
189512-49-0 |
|---|---|
Fórmula molecular |
C33H36O2 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
13-perylen-3-yltridecanoic acid |
InChI |
InChI=1S/C33H36O2/c34-31(35)21-10-8-6-4-2-1-3-5-7-9-14-24-22-23-30-28-19-12-16-25-15-11-18-27(32(25)28)29-20-13-17-26(24)33(29)30/h11-13,15-20,22-23H,1-10,14,21H2,(H,34,35) |
Clave InChI |
QYEIMIGVXDRADT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCCCCCCCC(=O)O)C=CC=C5C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
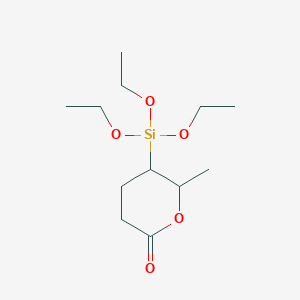
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
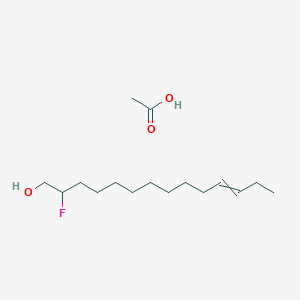
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
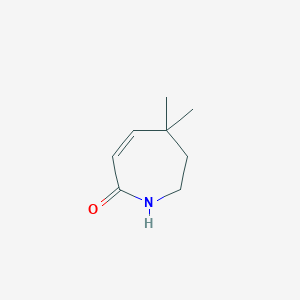
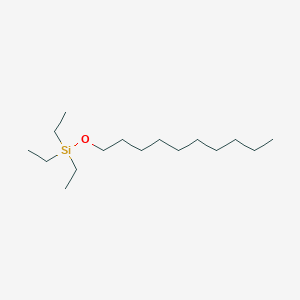
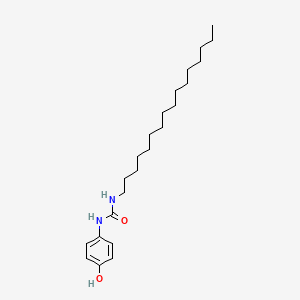
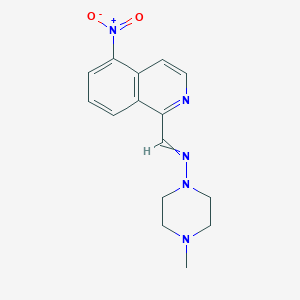
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
